molecular formula C17H16O2 B8352721 Ethyl 3-(2-phenylethenyl)benzoate CAS No. 88741-07-5

Ethyl 3-(2-phenylethenyl)benzoate

Cat. No. B8352721
M. Wt: 252.31 g/mol
InChI Key: AGVXFTRSLOZHQS-UHFFFAOYSA-N
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Patent
US04271186

Procedure details

1 g of copper powder was added to 13 g (0.044 mol) of 3-(2-carboxy-2-phenyl-vinyl)-benzoic acid ethyl ester, dissolved in 100 ml of quinoline, and the mixture was heated to 220° C., whilst stirring, until no further evolution of carbon dioxide could be observed (about 1 hour). The mixture was then cooled immediately to room temperature. After adding 300 ml of toluene to the reaction mixture, it was extracted by shaking twice with 100 ml of concentrated hydrochloric acid each time and then washed with 500 ml of water. The organic phase was separated off and dried over magnesium sulphate, the solvent was distilled off under a waterpump vacuum and the residue was distilled in vacuo. 10 g (90.2% of theory) of 3-(2-phenyl-vinyl)-benzoic acid ethyl ester were obtained as a yellow oil with the boiling point 165°-170° C./2 mm Hg (isomer mixture with a cis proportion of about 90%). ##STR61##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
3-(2-carboxy-2-phenyl-vinyl)-benzoic acid ethyl ester
Quantity
13 g
Type
reactant
Reaction Step Four
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[C:12](C(O)=O)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=1)[CH3:2].C(=O)=O.C1(C)C=CC=CC=1>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Four
Name
3-(2-carboxy-2-phenyl-vinyl)-benzoic acid ethyl ester
Quantity
13 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C=C(C1=CC=CC=C1)C(=O)O)=O
Name
copper
Quantity
1 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
by shaking twice with 100 ml of concentrated hydrochloric acid each time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 1 hour)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled immediately to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted
WASH
Type
WASH
Details
washed with 500 ml of water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC=C1)C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 90.2%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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